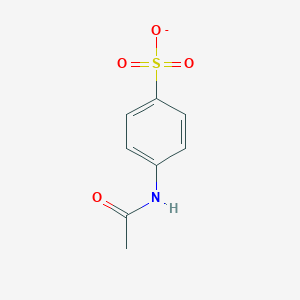
4-(Acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)benzenesulfonate, commonly known as Acetaminophen, is a widely used analgesic and antipyretic drug. It is a white, crystalline powder, and its chemical formula is C8H9NO3S. Acetaminophen is one of the most commonly used drugs in the world, with an estimated 25 billion doses consumed annually. Its widespread use and availability have made it an important drug in the field of medicine.
作用機序
Acetaminophen is a weak inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain and inflammation. Acetaminophen inhibits the production of prostaglandins by blocking the activity of COX enzymes. Acetaminophen is also believed to act on the central nervous system, where it may modulate the perception of pain.
Biochemical and Physiological Effects:
Acetaminophen is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The major metabolite of Acetaminophen is N-acetyl-p-benzoquinoneimine (NAPQI), which is toxic to liver cells. In normal doses, Acetaminophen is metabolized to non-toxic metabolites, which are excreted in the urine. However, in overdose, the production of NAPQI exceeds the capacity of the liver to detoxify it, leading to liver damage.
実験室実験の利点と制限
Acetaminophen is a widely used drug in laboratory experiments due to its well-established pharmacokinetics and pharmacodynamics. It is also readily available and relatively inexpensive. However, Acetaminophen has some limitations in laboratory experiments. For example, its mechanism of action is not well understood, and it may have different effects in different experimental models.
将来の方向性
There are several areas of research that could be pursued in the future regarding Acetaminophen. One area of research could be the development of new analogs of Acetaminophen with improved pharmacokinetic and pharmacodynamic properties. Another area of research could be the study of the mechanism of action of Acetaminophen in different experimental models. Finally, there is a need for further research into the toxicity of Acetaminophen, particularly in overdose situations.
合成法
The synthesis of Acetaminophen involves the reaction of p-aminophenol with acetic anhydride in the presence of an acid catalyst. The reaction produces Acetaminophen and acetic acid as by-products. The synthesis of Acetaminophen is a well-established process, and it is produced on a large scale by pharmaceutical companies.
科学的研究の応用
Acetaminophen is widely used in scientific research as a model drug to study drug metabolism and toxicity. It is also used to study the mechanism of action of other drugs, as well as their interactions with Acetaminophen. Acetaminophen is a widely used drug in clinical trials, and its pharmacokinetics and pharmacodynamics have been extensively studied.
特性
製品名 |
4-(Acetylamino)benzenesulfonate |
|---|---|
分子式 |
C8H8NO4S- |
分子量 |
214.22 g/mol |
IUPAC名 |
4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/p-1 |
InChIキー |
ZQPVMSLLKQTRMG-UHFFFAOYSA-M |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

